Cas no 874338-84-8 (6-(2-phenylethyl)-3-pyridazinamine)

6-(2-phenylethyl)-3-pyridazinamine structure
874338-84-8 structure
Product Name:6-(2-phenylethyl)-3-pyridazinamine
CAS No:874338-84-8
MF:C12H13N3
MW:199.251722097397
CID:1901200
PubChem ID:24820482
Update Time:2025-04-21

6-(2-phenylethyl)-3-pyridazinamine Chemical and Physical Properties

Names and Identifiers

    • 6-(2-phenylethyl)-3-pyridazinamine
    • LogP
    • 3-PYRIDAZINAMINE, 6-(2-PHENYLETHYL)-
    • 874338-84-8
    • SCHEMBL1202862
    • GHBOYEBISSFRRD-UHFFFAOYSA-N
    • DB-398818
    • AKOS006329192
    • 6-Phenethylpyridazin-3-amine
    • 6-Phenethyl-pyridazin-3-ylamine
    • Inchi: 1S/C12H13N3/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,15)
    • InChI Key: GHBOYEBISSFRRD-UHFFFAOYSA-N
    • SMILES: N1C(=CC=C(N)N=1)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 199.110947427Da
  • Monoisotopic Mass: 199.110947427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 51.8Ų
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